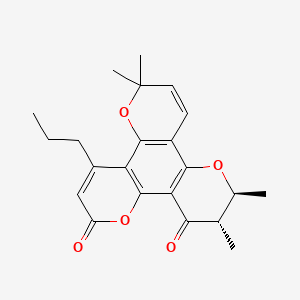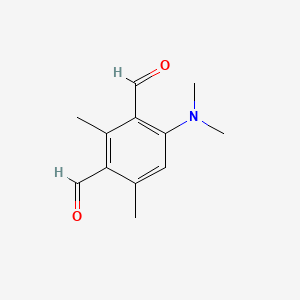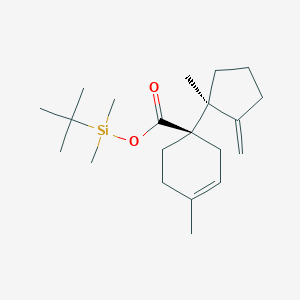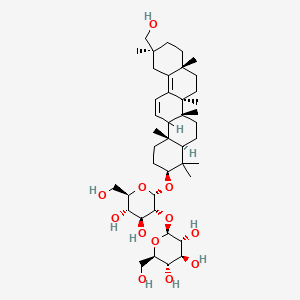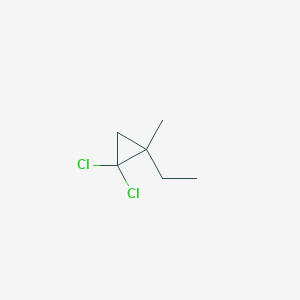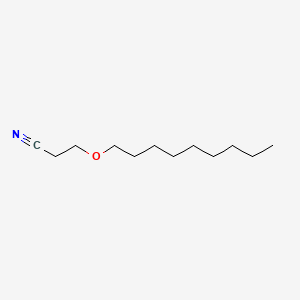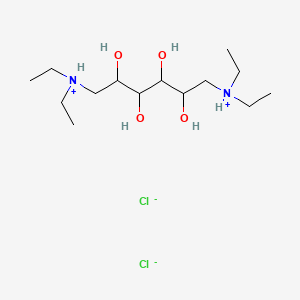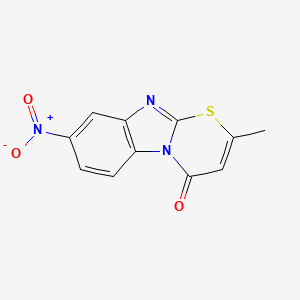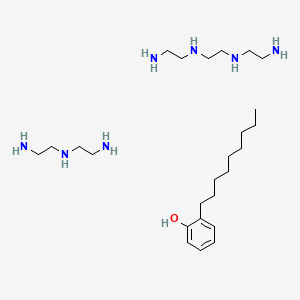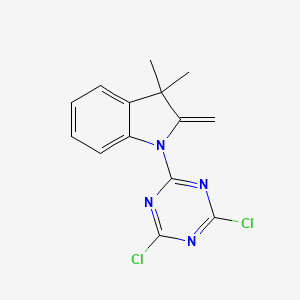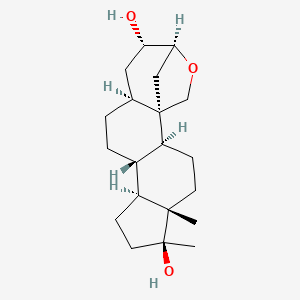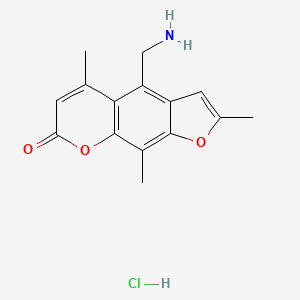
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of chemical reactions, including alkylation, cyclization, and functional group modifications. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing resource utilization.
Análisis De Reacciones Químicas
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: Known for its use in phototherapy and as a photosensitizer.
7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-: Studied for its potential anti-inflammatory and antioxidant properties.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-: Investigated for its antimicrobial and anticancer activities.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
86996-93-2 |
|---|---|
Fórmula molecular |
C15H16ClNO3 |
Peso molecular |
293.74 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride |
InChI |
InChI=1S/C15H15NO3.ClH/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15;/h4-5H,6,16H2,1-3H3;1H |
Clave InChI |
NMQNPZXLSZSFHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


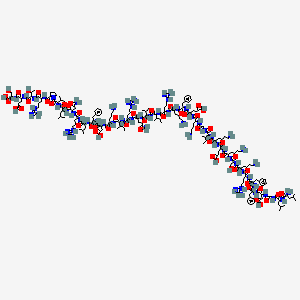
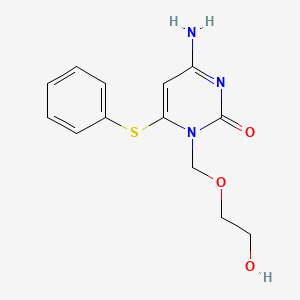
![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
